![molecular formula C13H23NO5 B2534969 4-(1-((tert-Butoxycarbonyl)amino)ethyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 2138413-29-1](/img/structure/B2534969.png)
4-(1-((tert-Butoxycarbonyl)amino)ethyl)tetrahydro-2H-pyran-4-carboxylic acid
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Overview
Description
“4-(1-((tert-Butoxycarbonyl)amino)ethyl)tetrahydro-2H-pyran-4-carboxylic acid” is a chemical compound with the molecular formula C12H21NO5 . It is used as a pharmaceutical intermediate . The compound is also known by other names such as "4- { [ (tert-butoxycarbonyl)amino]methyl}tetrahydro-2H-pyran-4-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)NC1CCOCC1C(=O)O
. This indicates that the compound contains a tert-butoxycarbonyl group (Boc group), an amino group, and a carboxylic acid group attached to a tetrahydropyran ring.
Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid or lump at room temperature . It is soluble in water (15 g/L at 25°C) . The compound has a molecular weight of 259.3 g/mol .
Scientific Research Applications
Deprotection of Boc Amino Acids
The compound plays a significant role in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .
Extraction of Water Soluble Polar Organic Molecules
The study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids . This shows the compound’s potential in the field of extraction and separation processes.
Synthesis of Boc Derivatives of Amino Acids
The compound is used in the synthesis of Boc derivatives of amino acids . The influence of conditions of the reactions on the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate on the yield of the desired product has been studied .
Use in Ionic Liquids
The compound can be used in the formation of ionic liquids . A recovery test indicated that the [emim] [Boc-Ala] can be recycled at least four times in the model reaction .
Use in Organic Synthesis
The compound plays a significant role in organic synthesis . Sequential protection and deprotection of the amine functional group play a significant role in organic synthesis .
Use in Pharmaceutical Research
The compound is used in pharmaceutical research . It is used in the synthesis of various pharmaceutical compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-9(14-11(17)19-12(2,3)4)13(10(15)16)5-7-18-8-6-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIBFKXRYNEZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid |
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